

# Phenyltrimethylsilane molecular weight and formula

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## Compound of Interest

Compound Name: Phenyltrimethylsilane

Cat. No.: B1584984

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## An In-depth Technical Guide to Phenyltrimethylsilane

For researchers, scientists, and drug development professionals, **phenyltrimethylsilane** is a versatile organosilicon compound with significant applications in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and reactivity.

## Core Molecular Data

**Phenyltrimethylsilane** is an organosilicon compound characterized by a phenyl group bonded to a trimethylsilyl group.<sup>[1]</sup> Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C <sub>9</sub> H <sub>14</sub> Si	[1][2][3][4]
Molecular Weight	150.29 g/mol	[1][2][3][4]
CAS Number	768-32-1	[1][3]
Appearance	Clear, colorless to slightly green liquid	[1]
Boiling Point	168-170 °C	[1]
Density	0.873 g/mL at 25 °C	[1]

# Synthesis of Phenyltrimethylsilane

A common and effective method for the synthesis of **phenyltrimethylsilane** involves the reaction of a phenylboronic acid pinacol ester with trimethyliodosilane. This method provides a high yield of the desired product.

## Experimental Protocol: Synthesis via Phenylboronic Acid Pinacol Ester

This protocol details a specific experimental procedure for the synthesis of **phenyltrimethylsilane**.

Materials:

- bis(tricyclohexylphosphine)nickel(II) dichloride ( $\text{NiCl}_2(\text{PCy}_3)_2$ )
- 1 M triethylaluminum hexane solution
- Toluene
- Phenylboronic acid pinacol ester
- Triethylamine
- Mesitylene (internal standard)
- Trimethyliodosilane

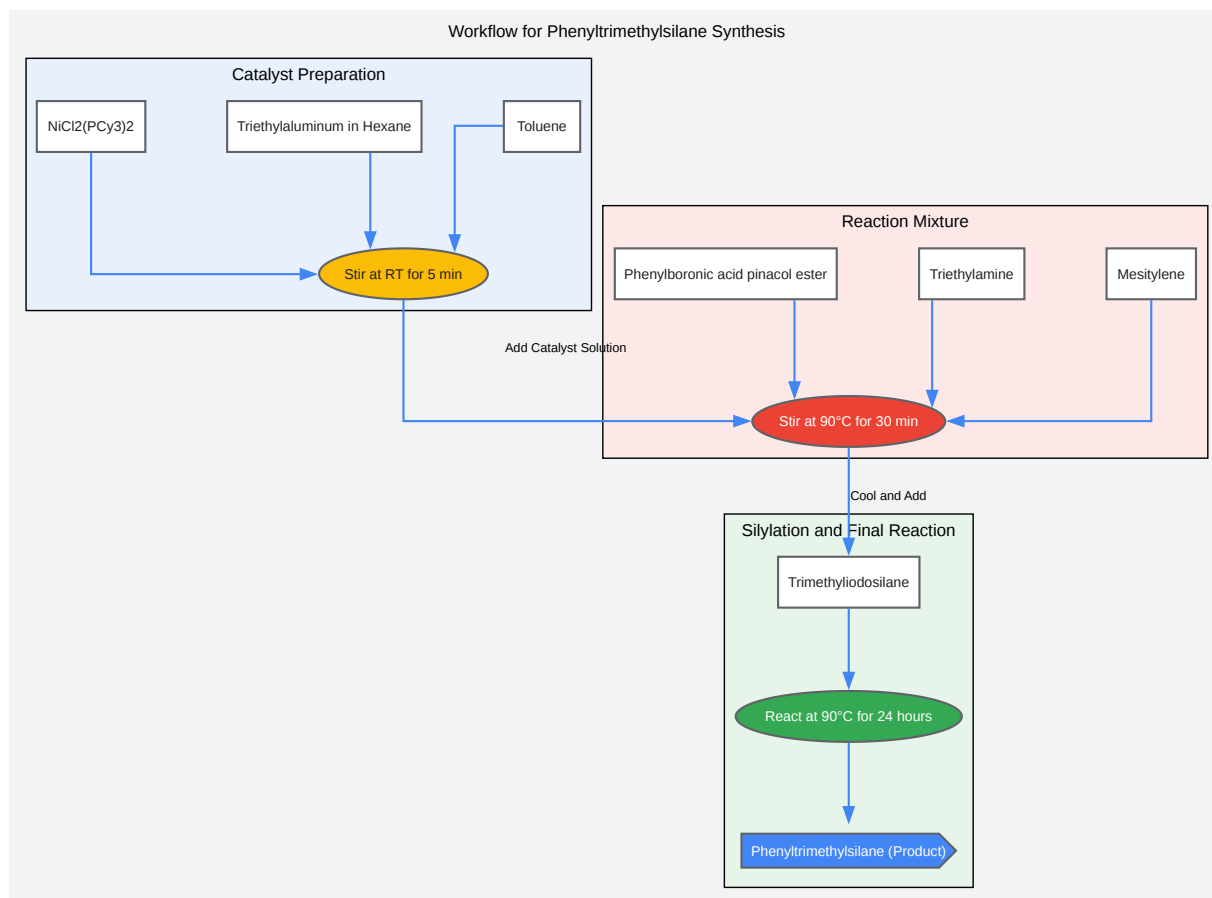
Procedure:

- **Catalyst Preparation:** In a test tube equipped with a Young valve, add 14 mg (0.020 mmol) of  $\text{NiCl}_2(\text{PCy}_3)_2$ . To this, add 50  $\mu\text{L}$  (0.050 mmol) of 1 M triethylaluminum hexane solution and 2 mL of toluene. Stir the resulting mixture at room temperature for 5 minutes to form the catalyst solution.<sup>[2]</sup>
- **Reaction Mixture Preparation:** To the catalyst solution, add 224.5 mg (1.10 mmol) of phenylboronic acid pinacol ester, 280  $\mu\text{L}$  (2.0 mmol) of triethylamine, and 70  $\mu\text{L}$  of mesitylene (0.50 mmol) as an internal standard. Stir the mixture at 90 °C for 30 minutes.<sup>[2]</sup>

- Silylation: After cooling the mixture, add 138  $\mu\text{L}$  (1.0 mmol) of trimethyldosilane.[2]
- Reaction: Heat the final reaction mixture at 90  $^{\circ}\text{C}$  for 24 hours.[2]
- Product Isolation: The resulting product is trimethylphenylsilane, which can be obtained in a yield of approximately 91%. [2]

Purification:

The synthesized **phenyltrimethylsilane** can be purified by fractional distillation at either atmospheric or reduced pressure.[5]



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Synthesis of **Phenyltrimethylsilane**.

## Key Reactions and Methodologies

**Phenyltrimethylsilane** is a valuable reagent in several key organic reactions, primarily due to the reactivity of the silicon-carbon bond and the influence of the trimethylsilyl group on the phenyl ring.

### Electrophilic Aromatic Substitution

The trimethylsilyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.<sup>[1]</sup> This is due to the electron-donating effect of the trimethylsilyl group, which enhances the ring's reactivity towards electrophiles.<sup>[1]</sup>

General Experimental Considerations:

- **Reaction Conditions:** Electrophilic aromatic substitution reactions are typically carried out in the presence of a catalyst.<sup>[6]</sup>
- **Mechanism:** The reaction proceeds through the formation of a positively charged intermediate called an arenium ion or sigma complex.<sup>[7]</sup> The aromatic ring attacks the electrophile, leading to the formation of this delocalized carbocation.<sup>[7]</sup> A subsequent deprotonation step restores the aromaticity of the ring.<sup>[7]</sup>

### Nucleophilic Substitution

**Phenyltrimethylsilane** can participate in nucleophilic substitution reactions, where it can act as a silylating agent.<sup>[1]</sup> These reactions often involve the cleavage of the silicon-carbon bond.

General Experimental Considerations:

- **Mechanism:** The mechanism of nucleophilic aromatic substitution can differ from  $S_N1$  and  $S_N2$  reactions. A common pathway is the addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.<sup>[8]</sup> The reaction is initiated by the addition of a nucleophile to the aromatic ring. The subsequent elimination of a leaving group restores the aromaticity of the ring.
- **Reagents:** A variety of strong nucleophiles can be employed in these reactions.<sup>[9]</sup>

## Applications in Research and Development

**Phenyltrimethylsilane** serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][10] Its utility in forming new carbon-silicon bonds and its role in various coupling reactions make it a valuable tool for medicinal chemists and researchers in drug development.[1][11] Furthermore, it is used in the production of silicone polymers and resins.[1]

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